molecular formula C9H17N B2674487 (1S)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine CAS No. 2248220-79-1

(1S)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine

Cat. No.: B2674487
CAS No.: 2248220-79-1
M. Wt: 139.242
InChI Key: UQCXBRCQXWPXNU-JUGFDQIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine: is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[410]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-Bicyclo[410]heptanyl)ethanamine typically involves the formation of the bicyclo[41One common method involves the triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.01,3]pentane with alkyl halides . This method is known for its mild reaction conditions and broad substrate scope.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (1S)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (1S)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound’s potential biological activity is of interest for drug discovery and development. Its bicyclic structure may interact with biological targets in unique ways, leading to the development of novel pharmaceuticals.

Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in treating various diseases.

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Uniqueness: (1S)-1-(3-Bicyclo[410]heptanyl)ethanamine is unique due to its specific bicyclic structure and the presence of the ethanamine group

Properties

IUPAC Name

(1S)-1-(3-bicyclo[4.1.0]heptanyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-6(10)7-2-3-8-5-9(8)4-7/h6-9H,2-5,10H2,1H3/t6-,7?,8?,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCXBRCQXWPXNU-JUGFDQIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2CC2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCC2CC2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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